1-deoxy-1-[2-(phenylazo)-3,4-xylidino]-D-ribitol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
21037-25-2 |
|---|---|
Molecular Formula |
C19H25N3O4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2R,3S,4S)-5-(3,4-dimethyl-2-phenyldiazenylanilino)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H25N3O4/c1-12-8-9-15(20-10-16(24)19(26)17(25)11-23)18(13(12)2)22-21-14-6-4-3-5-7-14/h3-9,16-17,19-20,23-26H,10-11H2,1-2H3/t16-,17+,19-/m0/s1 |
InChI Key |
BVMBLTCSAVCYFW-SCTDSRPQSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)N=NC2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)NCC(C(C(CO)O)O)O)N=NC2=CC=CC=C2)C |
Origin of Product |
United States |
Biological Activity
1-Deoxy-1-[2-(phenylazo)-3,4-xylidino]-D-ribitol, a compound with the CAS number 21037-26-3, is a member of the phenylazo compounds that has garnered interest for its potential biological activities. Its unique structure, characterized by a ribitol backbone and phenylazo group, suggests diverse interactions with biological macromolecules, making it a candidate for various scientific applications.
- Molecular Formula : C19H25N3O4
- Molecular Weight : 359.42 g/mol
- SMILES Notation : N(c1c(\N=N\c2ccccc2)cc(c(C)c1)C)CC@HC@@HO
- InChI Key : 1S/C19H25N3O4/c1-12-8-15(20-10-17(24)19(26)18(25)11-23)16(9-13(12)2)22-21-14-6-4-3-5-7-14/h3-9,17-20,23-26H,10-11H2,1-2H3/b22-21+/t17-,18+,19-/m0/s1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its phenylazo and xylidino groups. These interactions can modulate biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and redox homeostasis. The compound's capacity to undergo redox reactions allows it to form reactive intermediates that may contribute to its biological effects.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on human cancer cell lines such as DU-145 (prostate), MCF-7 (breast), and T24 (bladder). The IC50 values observed were comparable to known chemotherapeutic agents, indicating its potential as an anticancer agent .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays including DPPH and ABTS radical scavenging tests. These studies suggest that the compound exhibits notable radical scavenging capabilities, which may be beneficial in mitigating oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-L-ribitol | L-Ribitol backbone | Antiproliferative activity |
| 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-arabitol | D-Arabitol backbone | Moderate antioxidant activity |
| 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-xylitol | D-Xylitol backbone | Low cytotoxicity |
This table illustrates the distinct biological properties associated with different sugar backbones in azo compounds.
Case Studies and Research Findings
Several key studies have investigated the biological effects of this compound:
- In Vitro Cytotoxicity Study : A recent study assessed the cytotoxic effects of various derivatives of phenylazo compounds on cancer cell lines. The findings indicated that modifications in the xylidino group significantly influenced antiproliferative activity .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer pathways. These studies revealed potential binding sites that could be exploited for drug development .
- Metabolic Pathway Exploration : Research on the metabolism of D-ribitol by Lactobacillus casei has highlighted how similar compounds are processed biologically. This knowledge can inform how derivatives like 1-deoxy can be utilized in probiotic formulations or metabolic engineering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
